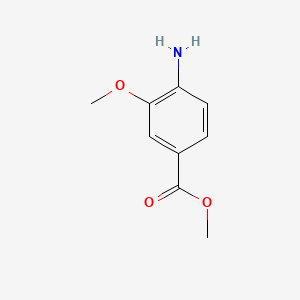

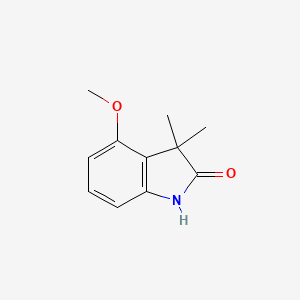

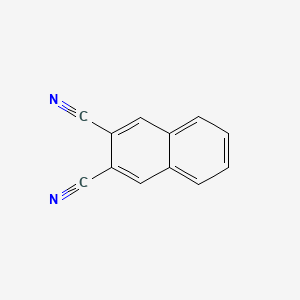

![molecular formula C10H7N3OS B1297754 4-(苯并[d]噻唑-2-基)异恶唑-5-胺 CAS No. 208938-48-1](/img/structure/B1297754.png)

4-(苯并[d]噻唑-2-基)异恶唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is a compound that belongs to a class of organic molecules featuring a benzo[d]thiazole moiety fused to an isoxazole ring. This structural motif is of interest due to its potential biological activities and its presence in various pharmacologically active compounds. The benzo[d]thiazole is a heterocyclic compound containing a benzene ring fused to a thiazole, which is a five-membered ring with sulfur and nitrogen atoms. The isoxazole ring, a five-membered ring with oxygen and nitrogen, is known for its reactivity and presence in various bioactive molecules.

Synthesis Analysis

The synthesis of derivatives related to 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine involves multi-component reactions that allow for the introduction of various substituents into the molecule, potentially modifying its physical and chemical properties as well as its biological activity. For instance, novel imidazo[2,1-b]thiazol-5-amine derivatives were synthesized using a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . This method demonstrates the versatility of synthesizing benzo[d]thiazole derivatives under reflux conditions, which could be adapted for the synthesis of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine derivatives.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the synthesis of a related compound where the crystal structure was determined, revealing details about the intermolecular hydrogen bonds and the overall three-dimensional network structure . This type of analysis is crucial for understanding the conformation and potential interaction sites of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The benzo[d]thiazol-2-yl moiety can undergo various chemical reactions, including cyclization and reaction with isothiocyanates to form thioureas, which can then be further transformed into other heterocyclic systems . These reactions are indicative of the reactivity of the benzo[d]thiazol-2-yl group and suggest that 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine could also be a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the physical properties such as solubility, melting point, and stability are influenced by the presence of substituents and the overall molecular structure. The chemical properties, including reactivity and acidity/basicity, are also affected by the electronic nature of the substituents and the heteroatoms present in the molecule. The synthesis and structural analysis of related compounds provide insights into how modifications to the benzo[d]thiazol-2-yl core can alter these properties .

科学研究应用

药物化学和药理学

- 多巴胺 D2 受体配体:与“4-(苯并[d]噻唑-2-基)异恶唑-5-胺”相关的化合物已显示出作为多巴胺 D2 受体配体的潜力,表明它们与治疗精神疾病(如精神分裂症、帕金森病、抑郁症和焦虑症)有关。具有高 D2R 亲和力的药效团包括芳香部分和杂芳脂族片段,突出了药物化学中结构设计的意义 (Jůza 等,2022)。

杂环的合成

- 串联催化:关于串联催化合成含氮杂环(如噻唑、咪唑和异恶唑)的研究突出了生产这些用于医药应用的关键结构的方法学进步 (坎波斯和贝尔泰纳-拉布安,2020)。

- 抗氧化剂和抗炎剂:通过 POCl3 介导的反应合成的新型苯并稠合噻唑衍生物已被评估其抗氧化和抗炎活性,证明了这些化合物的治疗潜力 (劳特等,2020)。

生物学意义

- 抗癌剂:含异恶唑啉的天然产物,包括结构上与“4-(苯并[d]噻唑-2-基)异恶唑-5-胺”相关的天然产物,已被综述其抗癌特性。这些源自天然的化合物为开发新型化疗药物提供了丰富的资源 (考尔等,2014)。

属性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-9-6(5-12-14-9)10-13-7-3-1-2-4-8(7)15-10/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYWOCYRNYXAKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(ON=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345961 |

Source

|

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine | |

CAS RN |

208938-48-1 |

Source

|

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

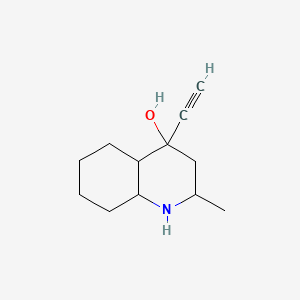

![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)